

in vitro and in vivo comparison of m-PEG24-DSPE formulations

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Compound of Interest

Compound Name: *m*-PEG24-DSPE

Cat. No.: B12425948

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In Vitro Characterization: Physicochemical Properties

The initial assessment of any nanoparticle formulation involves a thorough characterization of its physical and chemical properties. These parameters are fundamental determinants of the formulation's stability, drug-loading capacity, and subsequent biological interactions.

Formulations based on m-PEG-DSPE can be tailored to achieve specific sizes and surface charges suitable for targeted drug delivery.

Table 1: Physicochemical Properties of Various m-PEG-DSPE Formulations

Formula tion Type	Drug Loaded	Particle Size (nm)	PDI	Zeta Potentia l (mV)	Encaps ulation Efficien cy (EE%)	Drug Loading (LC%)	Referen ce
Long- Circulating Liposome	Podophyl lotoxin	168.91 ± 7.07	0.19 ± 0.04	-24.37 ± 0.36	87.11 ± 1.77	N/A	[3]
pH- Sensitive Mixed Micelle	Paclitaxel (PCT)	110 - 135	N/A	N/A	88	5	
Micelle	Cabozant inib	11	Narrow	N/A	78.37 ± 1.34	5.45 ± 0.09	
Micelle	Doxorubi cin (DOX)	N/A	N/A	-30.87 to -28.67	86.1 - 97.5	N/A	
Micelle	Ridaforoli mus	33 ± 15	N/A	N/A	N/A	N/A	
PEGylate d Nanolipo some	Hydroxyu rea (HU)	338.2	N/A	N/A	64.2	N/A	
PEGylate d Nanolipo some	Melphala n (MEL)	~115	~0.15	~ -21	~95	~14	
Micelle	Radiolab eled (99mTc)	9.6 ± 0.6	Mono- modal	-2.7 ± 1.1	N/A	N/A	

N/A: Not Available in the cited source.

Experimental Protocols

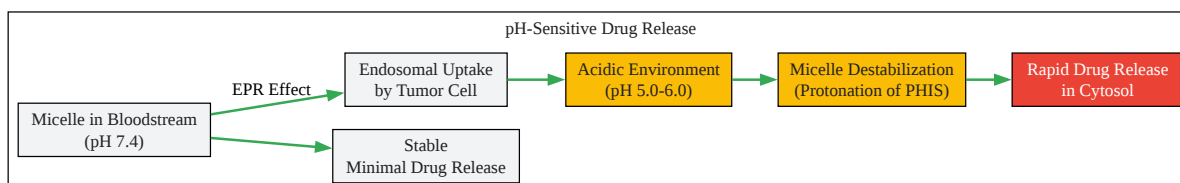
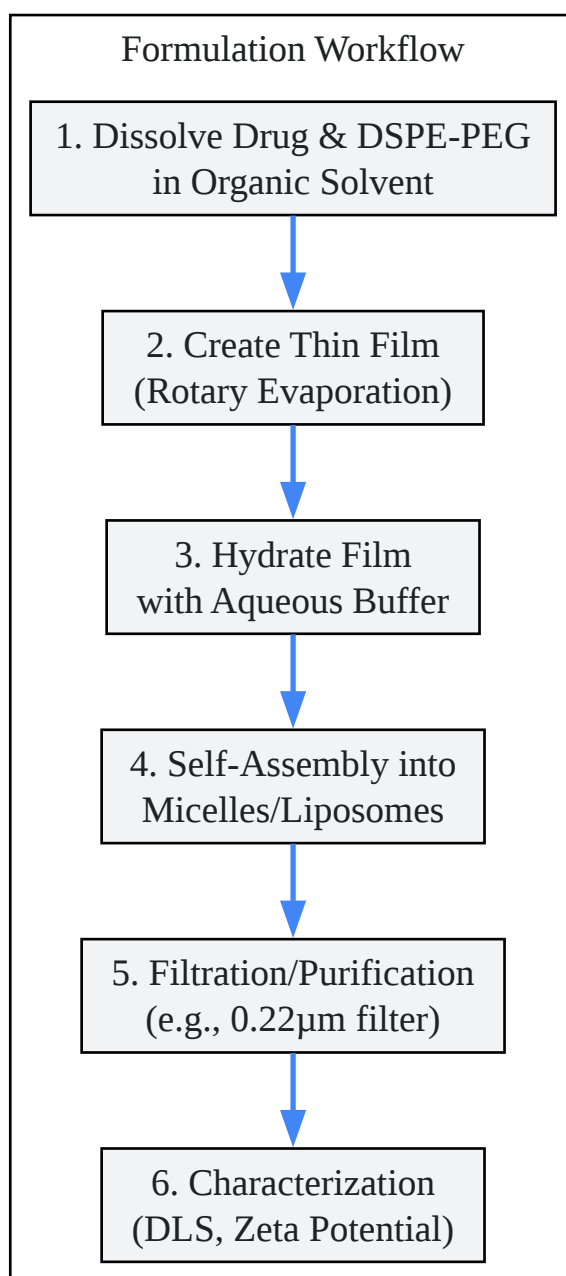
Preparation of Micelles by Thin-Film Rehydration

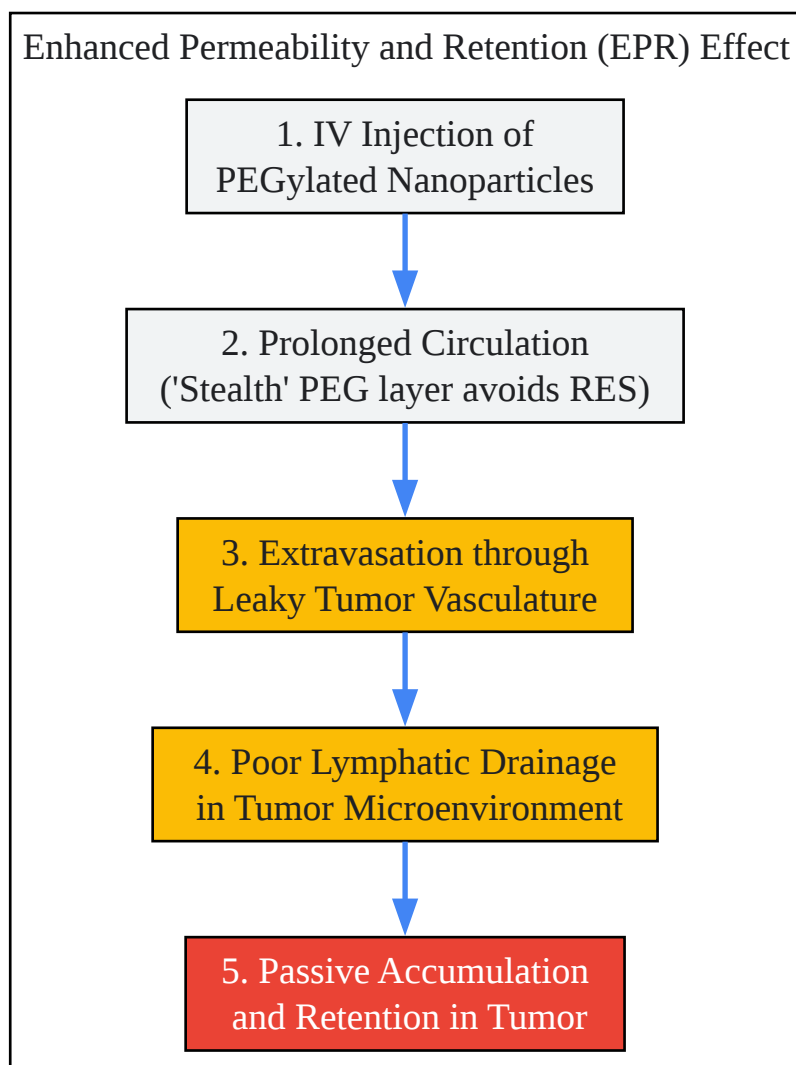
A common method for preparing m-PEG-DSPE micelles involves the thin-film rehydration technique.

- **Solubilization:** The drug (e.g., Cabozantinib) and the DSPE-PEG conjugate are dissolved in an organic solvent like a chloroform-methanol mixture.
- **Film Formation:** The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid-drug film on the inner surface of the flask.
- **Hydration:** The film is hydrated with an aqueous buffer solution (e.g., PBS, pH 7.4) by gentle rotation. This step allows the amphiphilic DSPE-PEG molecules to self-assemble into micelles, encapsulating the hydrophobic drug within their core.
- **Purification/Sterilization:** The resulting micellar solution is typically passed through a syringe filter (e.g., 0.22 μm) to remove any un-encapsulated drug aggregates and to ensure sterility.
- **Lyophilization (Optional):** For long-term storage, the micelle solution can be lyophilized (freeze-dried) to produce a stable powder, which can be reconstituted with water before use.

Characterization of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in a solution. The Zeta Potential, which indicates the surface charge and predicts the stability of the colloidal suspension, is measured using Laser Doppler Electrophoresis.





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